molecular formula C7H9NO B032658 (6-Methylpyridin-3-yl)methanol CAS No. 34107-46-5

(6-Methylpyridin-3-yl)methanol

Cat. No. B032658
CAS RN: 34107-46-5
M. Wt: 123.15 g/mol
InChI Key: DJCJOWDAAZEMCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (6-Methylpyridin-3-yl)methanol derivatives involves various chemical reactions. A notable method includes the condensation reaction of (6-methylpyridin-2-yl)methanol with pyridine-2-carbaldehyde at elevated temperatures without the need for catalysts or solvents, leading to unexpected compounds like 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol. This process exemplifies the compound's reactivity and the potential for creating novel molecules with unique structures and properties (Percino, Chapela, & Rodríguez-Barbarín, 2005).

Molecular Structure Analysis

The molecular structure of (6-Methylpyridin-3-yl)methanol derivatives has been extensively studied using techniques such as mass spectroscopy, IR, ^1H NMR, UV-Vis, and single-crystal X-ray diffraction. These analyses reveal symmetrical molecules with intramolecular hydrogen bonds, contributing to the stabilization of their crystal structure. For example, 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol demonstrates a planar structure with moderate intramolecular O–H⋯N hydrogen bonds, indicating a stable crystalline formation in a monoclinic system (Percino, Chapela, & Rodríguez-Barbarín, 2005).

Chemical Reactions and Properties

(6-Methylpyridin-3-yl)methanol participates in a variety of chemical reactions, leading to the formation of complex compounds. An example includes its role in the synthesis of co-crystals and α-diketone compounds through condensation reactions. These reactions underline the compound's versatility as a precursor for synthesizing structurally diverse molecules (Percino, Chapela, Urzúa, Toribio, & Rodríguez-Barbarín, 2007).

Scientific Research Applications

  • Methanol serves as a green and sustainable methylating agent in various reactions, offering good to excellent yields and environmental benefits (Biswas & Srimani, 2021).

  • It's used in methanol-catalyzed N-methylation of amines and transfer hydrogenation of nitroarenes, a cost-effective and environmentally friendly method for organic synthesis and drug discovery (Sarki et al., 2021).

  • Methanol production is promising for clean-burning fuel, CO2 reduction, and hydrogen storage, with applications in DME, hydrogen, and DMFC fuel cells (Dalena et al., 2018).

  • The vapour phase methylation of pyridine with methanol over MnFe2O4 catalyst produces 2-picoline and 3-picoline with high selectivity, useful in various chemical processes (Shyam et al., 2002).

  • 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, a symmetrical molecule with two intramolecular hydrogen bonds, is significant for its stable crystal structure, important in crystallography and materials science (Percino et al., 2005).

  • Carbonylrhodium complexes with pyridine ligands exhibit higher catalytic activity for carbonylation of methanol, crucial in catalysis and industrial chemistry (Kumari et al., 2002).

  • N-(6-methylpyridin-2-yl)mesitylenesulfonamide's new polymorph, obtained from methanol, has implications in pharmaceuticals and materials science due to its unique stability and bonding characteristics (Pan & Englert, 2013).

  • Corynebacterium glutamicum engineered to convert methanol partially to cadaverine highlights the potential of methanol in biotechnological production (Lessmeier et al., 2015).

Safety And Hazards

The safety data sheet for (6-Methylpyridin-3-yl)methanol indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It can cause damage to organs such as the eyes and the central nervous system .

Future Directions

The future directions for (6-Methylpyridin-3-yl)methanol could involve its use in the synthesis of complex compounds and its potential applications in proteomics research .

properties

IUPAC Name

(6-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-2-3-7(5-9)4-8-6/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCJOWDAAZEMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459327
Record name (6-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methylpyridin-3-yl)methanol

CAS RN

34107-46-5
Record name (6-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-methylpyridin-3-yl)methanol
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Synthesis routes and methods I

Procedure details

Step (5) of Example 1 was repeated except that 4-benzyloxy-1-(4-hydroxyphenyl)-1H-pyridin-2-one and 2-dimethylamino)ethanol were replaced with the compound as obtained in above Step (1) and 5-hydroxymethyl-2-methylpyridine, to provide the title compound.
Name
4-benzyloxy-1-(4-hydroxyphenyl)-1H-pyridin-2-one
Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

Methyl 6-methylnicotinate (0.05 mole) is stirred in dry tetrahydrofuran (50 ml.) at 10° C. while solid lithium aluminum hydride (0.0125 mole) is added over one hour. Water (10 ml.) is added with stirring, and the mixture is concentrated to dryness. The residue is extracted several times with hot isopropanol and the combined extracts are filtered and concentrated to dryness to give 2-methyl-5-hydroxymethylpyridine.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.0125 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The reaction procedure of Reference Example 20 (3) was repeated except that methyl 6-methylnicotinate was used in lieu of methyl 6-chloronicotinate to give crude 6-methyl-3-pyridylmethanol as a yellow oil.
[Compound]
Name
Example 20 ( 3 )
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Synthesis routes and methods IV

Procedure details

5-Methoxycarbonyl-2-methyl-pyridine (3.0 g, 19.8 mmole) was dissolved in toluene (60 ml) and cooled to -78° C. To this solution, a 39.7 ml of a solution of 1M diisobutylaluminum hydride in toluene was added dropwise. The reaction mixture was stirred for 1 hour at -78° C., allowed to warm to room temperature and stirred for an additional 18 hours. Methanol (8 ml) was then added dropwise at room temperature to the reaction mixture. The mixture was stirred until a thick gel was formed. 1N HCl (10 ml) was added to dissolve the gel. The resulting phases were separated, the organic phase was extracted in ethyl acetate and dried over MgSO4. The solvents were removed yielding crude 5-hydroxymethyl-2-methylpyridine (540 mg) as an oil, which was used without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
39.7 mL
Type
reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Quantity
8 mL
Type
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Name
Quantity
10 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

To a solution of lithium aluminum hydride (1 M in diethyl ether, 80 mL, 80 mmol) in 20 mL THF at −78° C. under argon, a solution of methyl 6-methylnicotinate (6.05 g, 40 mmol) in 60 mL diethyl ether was added over 1 h. The resulting reaction mixture was stirred at −78° C. for 1 h before 12 mL EtOAc was added over 10 min. The reaction mixture was allowed to warm up to 0° C. and 12 mL water was added drop-wise over 10 min. The resulting mixture was stirred for 30 min, then filtered through Celite. The filtrate was dried (Na2SO4), filtered and concentrated to obtain 3.07 g (62%) of the title compound as an off-white solid. HPLC: retention time=0.19 min.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
6.05 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methylpyridin-3-yl)methanol
Reactant of Route 2
(6-Methylpyridin-3-yl)methanol
Reactant of Route 3
(6-Methylpyridin-3-yl)methanol
Reactant of Route 4
(6-Methylpyridin-3-yl)methanol
Reactant of Route 5
(6-Methylpyridin-3-yl)methanol
Reactant of Route 6
(6-Methylpyridin-3-yl)methanol

Citations

For This Compound
10
Citations
HBV Sowmya, TH Suresha Kumara… - Acta Crystallographica …, 2015 - scripts.iucr.org
In the molecules of the title compounds, methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate, C18H13BrClNO3, (I), methyl 5-bromo-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]…
Number of citations: 1 scripts.iucr.org
B Xiong, Y Li, W Lv, Z Tan, H Jiang, M Zhang - Organic letters, 2015 - ACS Publications
Through a ruthenium-catalyzed selective hydrogen transfer coupling reaction, a novel straightforward synthesis of 1,2,3,4-tetrahydronaphthyridines from o-aminopyridyl methanols and …
Number of citations: 47 pubs.acs.org
B Xiong, J Jiang, S Zhang, H Jiang, Z Ke… - Organic letters, 2017 - ACS Publications
A new ruthenium-catalyzed direct and selective synthesis of semisaturated bicyclic pyrimidines, from α-aminopyridyl alcohols and nitriles, has been demonstrated. The synthesis …
Number of citations: 29 pubs.acs.org
OP Goel, R Dembinski - Organic Preparations and Procedures …, 2015 - Taylor & Francis
Latrepirdine, also known as dimebolin and commercialized in the form of a dihydrochloride salt as dimebon (10), is an antihistamine drug used clinically in Russia since 1983. Dimebon …
Number of citations: 2 www.tandfonline.com
MR Garnsey, AC Smith, J Polivkova… - Journal of Medicinal …, 2023 - ACS Publications
The melanocortin-4 receptor (MC4R) is a centrally expressed, class A GPCR that plays a key role in the regulation of appetite and food intake. Deficiencies in MC4R signaling result in …
Number of citations: 6 pubs.acs.org
DB Salunke, E Yoo, NM Shukla… - Journal of medicinal …, 2012 - ACS Publications
In our ongoing search toward identifying novel and synthetically simpler candidate vaccine adjuvants, we hypothesized that the imidazo[1,2-a]pyrazines, readily accessible via the …
Number of citations: 90 pubs.acs.org
S Burgener, B Dačević, X Zhang, TR Ward - Biochemistry, 2023 - ACS Publications
Thiamine diphosphate (ThDP)-dependent enzymes possess the unique ability to generate a carbene within their active site. In this study, we sought to harness this carbene to produce …
Number of citations: 3 pubs.acs.org
E Yoo - 2015 - kuscholarworks.ku.edu
Toll-like receptors (TLRs)-7/-8 are among pathogen recognition receptors (PRRs) present in the endosomal compartment that are activated by viral single-stranded RNA (ssRNA) as …
Number of citations: 0 kuscholarworks.ku.edu
RA Cormanich, LA Zeoly, H Santos… - The Journal of …, 2020 - ACS Publications
In this work, the stereoselective heterogeneous hydrogenation of a tetrasubstituted indolizine was studied. Partial hydrogenation products were obtained in three steps from a …
Number of citations: 8 pubs.acs.org
EG Tse, L Aithani, M Anderson… - Journal of Medicinal …, 2021 - ACS Publications
The Open Source Malaria (OSM) consortium is developing compounds that kill the human malaria parasite, Plasmodium falciparum, by targeting PfATP4, an essential ion pump on the …
Number of citations: 8 pubs.acs.org

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